Fmoc-beta-alanine
CAS No.: 35737-10-1
Cat. No.: VC21540261
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35737-10-1 |
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Molecular Formula | C18H17NO4 |
Molecular Weight | 311.3 g/mol |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) |
Standard InChI Key | LINBWYYLPWJQHE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O |
Chemical Identity and Physical Properties
Fmoc-beta-alanine, scientifically named 3-((((9H-Fluoren-9-yl)Methoxy)carbonyl)amino)propanoic acid, is an N-protected amino acid derivative commonly used in peptide synthesis. Unlike its alpha-alanine counterpart, beta-alanine features a different structural arrangement where the amino group is attached to the beta carbon rather than the alpha carbon, creating distinct chemical properties that are advantageous in certain synthetic applications.
Structure and Identification
The compound is characterized by its unique molecular structure featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino function of beta-alanine. This structural configuration is represented by the molecular formula C₁₈H₁₇NO₄ and has a molecular weight of 311.34 g/mol . The CAS registry number for Fmoc-beta-alanine is 35737-10-1, providing a standardized identification system for this compound in chemical databases and literature .
Physical and Chemical Characteristics
Fmoc-beta-alanine exhibits several distinct physical properties that influence its handling and application in laboratory settings. The following table summarizes the key physical and chemical characteristics of this compound:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₇NO₄ |
Molecular Weight | 311.34 g/mol |
Physical Appearance | White to almost white powder to crystal |
Melting Point | 142-147°C |
Boiling Point | 451.38°C (estimated) |
Density | 1.2626 (estimated) |
Refractive Index | 1.5100 (estimated) |
pKa | 4.41±0.10 (predicted) |
Solubility | Soluble in water or 1% acetic acid |
Recommended Storage Temperature | 2-8°C |
These properties highlight Fmoc-beta-alanine's stability and solubility characteristics, making it suitable for various chemical reactions and applications in peptide synthesis .
Synthesis and Formation Pathways
The synthesis and formation of Fmoc-beta-alanine can occur through multiple pathways, including both intentional synthetic routes and unintended formation during other chemical processes.
Deliberate Synthesis Methods
A notable method for synthesizing Fmoc-beta-alanine involves the reaction of beta-alanine with Fmoc-protecting reagents under controlled conditions. One effective protocol includes the reaction of beta-alanine with 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) in appropriate solvents and basic conditions to facilitate the attachment of the Fmoc protecting group to the amino function of beta-alanine.
The preparation of derivatives such as Fmoc-beta-Ala-AA-OH (where AA represents an amino acid) follows a specific protocol that has been patented. This method involves:
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Mixing HBTA (1-hydroxybenzotriazole) and thionyl chloride, followed by the addition of Fmoc-beta-Ala-OH to generate Fmoc-beta-Ala-Bt
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Dissolving an amino acid in a buffer system (typically containing Na₂CO₃, NaHCO₃, K₂CO₃, or combinations thereof)
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Adding the Fmoc-beta-Ala-Bt solution to complete the reaction
This patented method offers improvements in efficiency and yield compared to traditional approaches, with optimized molar ratios of Fmoc-beta-Ala-OH to thionyl chloride to HBTA at approximately 5:11-12:20 .
Unintended Formation as a Side Product
Interestingly, Fmoc-beta-alanine can also form as an unintended side product during standard Fmoc-protection reactions. During the Fmoc-protection of certain amino acids, particularly H–α-Me–Val–OH using Fmoc–OSu as the protecting reagent, Fmoc-beta-alanine has been identified as a significant side product . This unintended formation follows a complex mechanism involving:
This unintended synthetic pathway represents an important consideration in peptide synthesis, as the presence of Fmoc-beta-alanine as an impurity can significantly affect downstream processes and product purity .
Applications in Research and Industry
Fmoc-beta-alanine has found diverse applications across multiple scientific and industrial fields, demonstrating its versatility as a chemical reagent.
Peptide Synthesis Applications
The most prominent application of Fmoc-beta-alanine is in solid-phase peptide synthesis (SPPS), where it serves as a critical protecting group reagent. The Fmoc group effectively protects the amino function during peptide bond formation, preventing unwanted side reactions while allowing for selective deprotection under mild basic conditions . This property makes Fmoc-beta-alanine particularly valuable in the synthesis of complex peptides with specific sequences, contributing to advancements in peptide-based therapeutics and research tools.
Pharmaceutical Development
In pharmaceutical research and development, Fmoc-beta-alanine plays a significant role in the synthesis of peptide-based drug candidates. The compound facilitates the creation of peptide libraries and the development of targeted peptide therapeutics through its protecting group chemistry . This application has become increasingly important as peptide-based pharmaceuticals gain prominence in treating various conditions, from metabolic disorders to cancer.
Bioconjugation Processes
Another significant application of Fmoc-beta-alanine is in bioconjugation, where it assists in attaching biomolecules to surfaces or other molecules. This property is particularly valuable in developing enhanced drug delivery systems, where the precise attachment of therapeutic compounds to carrier molecules or surfaces can significantly improve pharmacokinetic profiles and targeting specificity .
Neuroscience Research
Fmoc-beta-alanine has demonstrated utility in neuroscience research, particularly in studies related to neurotransmitter function and neuropeptide signaling. By facilitating the synthesis of specific peptides involved in neural pathways, this compound contributes to advancements in understanding brain chemistry and potential therapeutic approaches for neurological disorders .
High-Throughput Screening
Researchers leverage Fmoc-beta-alanine to create diverse peptide libraries for high-throughput screening applications. This approach is essential for discovering new therapeutic agents through the rapid assessment of structure-activity relationships across large numbers of peptide variants .
Analytical Methods for Identification and Quantification
Accurate identification and quantification of Fmoc-beta-alanine is essential for both its intentional use and for detecting it as an impurity.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the primary analytical method for identifying and quantifying Fmoc-beta-alanine in both raw materials and finished products. This technique allows for the separation of Fmoc-beta-alanine from structurally similar compounds, enabling precise purity assessments . The chromatographic behavior of Fmoc-beta-alanine, characterized by its unique retention time and peak properties, provides a reliable method for its identification in complex mixtures.
Spectroscopic Methods
Various spectroscopic techniques complement chromatographic methods in the comprehensive characterization of Fmoc-beta-alanine. These include:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural information
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Mass Spectrometry (MS), which confirms molecular weight and fragmentation patterns
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Infrared (IR) spectroscopy, which identifies characteristic functional group vibrations
These methods collectively enable the unambiguous identification of Fmoc-beta-alanine and differentiation from potentially similar compounds or impurities.
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